Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[311]heptan-1-yl]piperidine-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a bicyclic azabicyclo compound under controlled conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H30N2O3 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-6-4-13(5-7-19)17-8-16(9-17,12-20)10-18-11-17/h13,18,20H,4-12H2,1-3H3 |
InChI Key |
WSNHQHHFNXIXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
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